molecular formula C7H14N2 B13519942 1,6-Diazaspiro[3.5]nonane

1,6-Diazaspiro[3.5]nonane

Cat. No.: B13519942
M. Wt: 126.20 g/mol
InChI Key: NGWVMUHZQFHIFX-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Scaffolds in Organic Chemistry

Spirocycles are bicyclic organic compounds where two rings are connected through a single common atom, known as the spiro atom. tandfonline.com This structural feature imparts a distinct three-dimensional geometry, a stark contrast to the often-planar structures of many aromatic and heteroaromatic systems. tandfonline.com The inherent rigidity and three-dimensionality of spirocyclic scaffolds are of paramount importance in fields like drug discovery. tandfonline.comrsc.org By projecting functional groups in a well-defined spatial arrangement, these scaffolds can facilitate more specific and potent interactions with biological targets such as proteins and enzymes. tandfonline.comresearchgate.net

The introduction of spirocyclic motifs into a molecule can significantly enhance its structural complexity without a proportional increase in molecular weight, a desirable attribute in the design of novel therapeutic agents. researchgate.net Furthermore, the increased sp³ character of spirocycles generally leads to improved physicochemical properties, including enhanced water solubility, which is a crucial factor for drug candidates. tandfonline.com The development of robust synthetic methods to create these complex structures, including those with multiple stereocenters, is an active area of academic and industrial research, aiming to accelerate their application in medicinal chemistry. tandfonline.com

Overview of Diazaspiro[3.5]nonane Derivatives

The diazaspiro[3.5]nonane framework consists of a four-membered azetidine (B1206935) ring and a six-membered piperidine (B6355638) ring sharing a common carbon atom. The "diaza" prefix indicates the presence of two nitrogen atoms within this bicyclic system. The numbering of the atoms in the ring system determines the specific isomer, leading to various derivatives such as 1,6-diazaspiro[3.5]nonane, 2,6-diazaspiro[3.5]nonane, and 2,7-diazaspiro[3.5]nonane. thieme-connect.comthieme-connect.com

These derivatives serve as versatile building blocks in medicinal chemistry. thieme-connect.comthieme-connect.com The nitrogen atoms in the rings can be functionalized, allowing for the synthesis of a diverse library of compounds with tailored properties. acs.org For instance, the synthesis of orthogonally protected 2,6-diazaspiro[3.5]nonane allows for selective functionalization of either nitrogen atom, providing a pathway to a wide range of molecular structures. thieme-connect.comthieme-connect.com

Derivatives of diazaspiro[3.5]nonane have been investigated for their potential in various therapeutic areas. For example, certain 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives have been identified as potent covalent inhibitors of the KRAS G12C protein, a key target in cancer therapy. nih.gov The spirocyclic core plays a crucial role in positioning the molecule within the binding pocket of the target protein. nih.gov The ability to synthesize and modify these scaffolds opens up avenues for developing novel drug candidates for a range of diseases.

Derivative NameMolecular FormulaKey Research AreaReference
This compound C₇H₁₄N₂Building block for medicinal chemistry
tert-Butyl this compound-1-carboxylate C₁₂H₂₂N₂O₂Intermediate in organic synthesis chemscene.com
1-((6-Methylpyridin-2-yl)methyl)-1,6-diazaspiro[3.5]nonane C₁₄H₂₁N₃Potential in treating neurological disorders ontosight.ai
2,6-Diazaspiro[3.5]nonane C₇H₁₄N₂Scaffold for medicinal chemistry thieme-connect.com
tert-Butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate C₁₂H₂₂N₂O₂Building block for drug discovery chemscene.com
2,7-Diazaspiro[3.5]nonane C₇H₁₄N₂Scaffold for inhibitors of KRAS G12C nih.govnih.gov
1-{2,7-Diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives VariesCovalent inhibitors of KRAS G12C nih.gov
tert-Butyl 2-(2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoyl)-2,7-diazaspiro[3.5]nonane-7-carboxylate C₃₀H₃₃FN₄O₄Bioisostere in drug design nih.gov
1,7-Diazaspiro[3.5]nonane C₇H₁₄N₂Building block for chemical synthesis google.comenaminestore.com

Historical Context of this compound Research

The exploration of diazaspiro compounds is a relatively modern endeavor within the broader history of organic chemistry. The interest in spirocyclic frameworks, in general, gained significant momentum in the latter half of the 20th century and has continued to grow in the 21st century. This increased focus is largely driven by the recognition of their unique three-dimensional structures and their potential as "privileged scaffolds" in medicinal chemistry.

The systematic investigation and synthesis of specific diazaspiro[3.5]nonane isomers are more recent. For instance, a reliable and efficient synthesis for 2,6-diazaspiro[3.5]nonane was reported in the 2010s, highlighting that this specific ring system had not been previously published. thieme-connect.com The development of synthetic routes to access gram quantities of these spirocyclic amines has been a key enabler for their broader use in research. thieme-connect.com

The documentation of compounds like tert-butyl this compound-6-carboxylate in chemical databases in the early 2010s reflects the growing interest in these specific building blocks for pharmaceutical research. The development of synthetic methods, such as the multi-step synthesis of tert-butyl-1,7-diazaspiro[3.5]nonane-1-carboxylate, underscores the ongoing efforts to make these complex molecules more accessible for industrial and academic research. google.com The history of this compound research is thus intertwined with the advancing capabilities of synthetic organic chemistry and the increasing demand for novel, three-dimensional molecular structures in drug discovery.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H14N2

Molecular Weight

126.20 g/mol

IUPAC Name

1,8-diazaspiro[3.5]nonane

InChI

InChI=1S/C7H14N2/c1-2-7(3-5-9-7)6-8-4-1/h8-9H,1-6H2

InChI Key

NGWVMUHZQFHIFX-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCN2)CNC1

Origin of Product

United States

Synthetic Methodologies for 1,6 Diazaspiro 3.5 Nonane and Its Derivatives

Strategies for the Formation of the Spiro[3.5]nonane Core

The construction of the spiro[3.5]nonane backbone is a key challenge that has been addressed through several innovative synthetic routes. These routes often involve the creation of the quaternary spiro-carbon center and the subsequent or simultaneous formation of the two heterocyclic rings.

Cyclization reactions are a cornerstone in the synthesis of spirocyclic systems, providing powerful means to assemble the ring structures from acyclic or monocyclic precursors. Intramolecular reactions, in particular, are frequently employed to form the strained azetidine (B1206935) ring.

A prominent strategy for forming the azetidine ring in spirocyclic systems involves the cyclization of 1,3-amino alcohol derivatives. These precursors can be converted into spirocyclic azetidines through reactions like the Mitsunobu cyclization. researchgate.net This method is part of a broader synthetic utility where 1,3-amino alcohols serve as versatile starting materials for a wide array of four- to eight-membered nitrogen-containing heterocycles. researchgate.net

The general approach begins with the synthesis of a suitable 1,3-amino alcohol precursor which already contains the larger, pre-formed ring (e.g., a piperidine (B6355638) ring). This precursor is then subjected to cyclization conditions to form the second, smaller ring. For instance, a tandem hydroxymethylation and aminomethylation reaction of β-keto phosphonates can produce 1,3-amino alcohol intermediates. researchgate.net These intermediates can then be readily transformed into spirocyclic azetidines. researchgate.net The cyclization of γ-amino alcohols, often mediated by reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI), is an efficient pathway to substituted azetidines. acs.org

A synthesis of orthogonally protected 2,6-diazaspiro[3.5]nonane starts from commercially available N-benzyl-4-piperidone. The key steps involve creating a quaternary center and then forming the azetidine ring. One of the final steps is a Mitsunobu reaction on a primary alcohol to close the four-membered ring, followed by deprotection to yield the desired spiro-diamine. thieme-connect.com

Table 1: Example of Mitsunobu Cyclization for Azetidine Formation

Precursor Reagents Product Yield Reference

Data derived from a multi-step synthesis of 2,6-diazaspiro[3.5]nonane derivatives.

Gold catalysis has become a powerful tool for constructing complex molecular architectures, including spirocycles. nih.govresearchgate.net Cationic gold(I) complexes effectively activate alkynes and allenes, facilitating nucleophilic attack to form ring structures. nih.gov While a variety of gold-catalyzed cycloisomerizations of 1,n-enynes are known to produce spiro- and fused-ring systems, the specific outcome is highly dependent on the substrate, catalyst, and reaction conditions. mdpi.comacs.org

For the formation of four-membered rings, gold-catalyzed intramolecular [2+2] cycloadditions of enynes and allenenes are common strategies. mdpi.com In the context of spirocycle synthesis, gold-catalyzed intramolecular dearomatization reactions of naphthols have been shown to proceed via a 5-endo-dig cyclization to furnish spirocarbocycles in excellent yields. nih.gov Other systems, such as 1-ene-4,9-diyne esters, undergo a gold(I)-catalyzed cascade reaction involving a 5-exo-dig or 6-endo-dig cyclization to yield azaspiro[4.4]nonenones and azaspiro[4.5]decadienones, respectively. rsc.org

Specifically for azaspiroindoles, the reaction pathway can be controlled by the substitution pattern on the alkyne. Substrates with a terminal alkyne undergo a 5-exo-dig cyclization, while those with an internal phenyl-substituted alkyne favor a 6-endo-dig pathway. acs.org Although a direct gold-mediated 4-endo-dig cyclization to form the 1,6-diazaspiro[3.5]nonane core is not prominently documented in the provided results, the versatility of gold catalysis in controlling cyclization pathways (exo vs. endo) suggests its potential applicability. acs.orgrsc.org The formation of four-membered rings often proceeds through alternative pathways like ring expansion of cyclopropyl (B3062369) intermediates. mdpi.com

Table 2: Regioselectivity in Gold-Catalyzed Spirocyclization of Indole-Tethered Enynes

Alkyne Substituent (R⁴) Cyclization Mode Product Type Reference
Hydrogen 5-exo-dig Spiro[indoline-3,3′-pyrrolidine] acs.org

The intramolecular Michael addition (or conjugate addition) is a robust method for forming cyclic compounds. masterorganicchemistry.com This reaction involves the addition of a nucleophile (a Michael donor, often an enolate) to an α,β-unsaturated carbonyl compound (a Michael acceptor) within the same molecule. wikipedia.org This strategy is particularly useful for constructing five- and six-membered rings.

In the context of spirocycles, an organocatalyzed Michael addition of propanal to fumarate (B1241708) or maleimide (B117702) has been employed as a key step in the stereoselective synthesis of a diaza-spirocyclic Janus kinase (JAK) inhibitor, delgocitinib, which features a diazaspiro[3.4]octane core. acs.org This demonstrates the power of the Michael addition to create contiguous stereogenic centers, including the spiro-center, with high control. acs.org The aza-Michael reaction, where a nitrogen nucleophile is used, is also a valuable tool. Catalytic systems, such as those based on DABCO ionic liquids, have been developed to facilitate the aza-Michael addition of amines to α,β-unsaturated amides at room temperature. researchgate.net

A synthetic approach to 2,6-diazaspiro[3.5]nonane derivatives involves an intramolecular Michael-type cyclization. The synthesis starts with N-benzyl-4-piperidone, which is converted to an α,β-unsaturated ester. A primary amine is then added in a conjugate addition fashion, and the resulting intermediate is cyclized to form the azetidine ring, ultimately leading to the orthogonally protected diazaspirocycle. thieme-connect.com

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that contains portions of all starting materials. tcichemicals.com This approach offers high atom economy and reduces the number of synthetic steps, making it attractive for building complex molecular scaffolds. tcichemicals.comorganic-chemistry.org

A notable example relevant to spirocycle synthesis is a copper-catalyzed four-component A³-based cascade reaction. This reaction uses an amino alcohol, 3-oxetanone, formaldehyde, and a terminal alkyne to produce 3-oxetanone-derived N-propargyl spirooxazolidines. mdpi.com By using a 1,3-amino alcohol in this reaction, a six-membered spirocycle was successfully synthesized, highlighting the potential of MCRs to generate diverse spirocyclic systems. mdpi.com The mechanism involves the in-situ formation of an iminium intermediate which then reacts with a copper-alkyne species, followed by intramolecular cyclization. mdpi.com While this specific example leads to spirooxazolidines, the principle of using MCRs to rapidly assemble spirocyclic cores is a powerful strategy that could be adapted for the synthesis of diazaspiro[3.5]nonane systems.

Ring expansion reactions provide an elegant method for synthesizing strained ring systems, such as the cyclobutane (B1203170) moiety of the spiro[3.5]nonane core, from more accessible smaller rings like cyclopropanes. rsc.org A novel method has been developed for the regioselective ring expansion of Meldrum's acid-derived spirocyclopropanes into spirocyclobutanes. rsc.org

This reaction utilizes stabilized sulfonium (B1226848) ylides to achieve a highly diastereoselective synthesis of 1,2-trans-disubstituted 6,8-dioxaspiro[3.5]nonane-5,9-diones with yields up to 87%. rsc.orgrsc.org The proposed mechanism involves the nucleophilic attack of the ylide on the electrophilic cyclopropane (B1198618) carbon, leading to a betaine (B1666868) intermediate. Subsequent Sₙ2-type C-cyclization of this intermediate affords the trans-cyclobutane product and releases dimethyl sulfide. rsc.org

Table 3: Ring Expansion of Spirocyclopropane with a Stabilized Sulfonium Ylide

Spirocyclopropane Substrate Sulfonium Ylide Product Yield Reference

Reaction performed in refluxing CH₂Cl₂ for 24 hours. researchgate.net

This ring-expansion strategy demonstrates a viable pathway to the spiro[3.5]nonane framework. rsc.org Similar principles involving ring expansion are applied in the synthesis of other spiro systems, such as the use of epoxidation followed by ring enlargement to access functionalized spirocycles.

Stereoselective Synthesis and Chiral Resolution

The creation of enantiomerically pure spirocyclic amines is crucial, as different stereoisomers can exhibit distinct pharmacological profiles. Methodologies to achieve this include both the separation of racemic mixtures and direct asymmetric synthesis.

Classical Resolution Techniques

A well-established method for separating enantiomers is classical resolution, which involves the formation of diastereomeric salts. This process uses a racemic mixture of the diazaspiro[3.5]nonane base and a single enantiomer of a chiral acid.

The key steps in this process are:

Salt Formation: The racemic base is treated with a chiral resolving agent, such as a derivative of tartaric acid, in a suitable solvent to form a pair of diastereomeric salts.

Fractional Crystallization: These diastereomeric salts exhibit different physical properties, most importantly solubility. This difference allows for their separation by fractional crystallization. One diastereomer crystallizes out of the solution while the other remains dissolved.

Liberation of Enantiomer: The separated diastereomeric salt is then treated with a base to neutralize the chiral acid, liberating the desired single enantiomer of the this compound derivative.

This technique has been successfully applied to related spirocyclic systems, such as the resolution of a 1-methyl spirocyclic piperidine-pyrrolidine using a tartaric acid derivative, demonstrating its utility for this class of compounds. acs.org The choice of chiral acid and solvent is critical for efficient separation and is often determined empirically.

Table 1: Chiral Resolving Agents for Spirocyclic Amines
Chiral Resolving AgentCompound ClassReference
Tartaric acid derivativeSpirocyclic piperidine-pyrrolidine acs.orgchemrxiv.org
(-)-di-O,O'-p-toluoyl-L-tartaric acid1,7-Diazaspiro[4.4]nonane derivatives
(+)-di-O,O'-p-toluoyl-D-tartaric acid1,7-Diazaspiro[4.4]nonane derivatives
Enantioselective Catalysis

Asymmetric catalysis offers a more direct and efficient route to chiral this compound derivatives, avoiding the need for resolving a racemic mixture. This approach utilizes a chiral catalyst to control the stereochemical outcome of the reaction.

One notable example is the intramolecular Tsuji-Trost reaction, a palladium-catalyzed allylic alkylation, used to synthesize spiro-diketopiperazines based on the diazaspiro[3.5]nonane skeleton. This method can achieve high yields and excellent enantioselectivity, providing a powerful tool for constructing these complex chiral molecules under mild conditions.

Another strategy involves the use of iridium catalysts paired with chiral ligands for enantioselective amination, which has been shown to produce chiral diazaspiro compounds with high enantiomeric excess. The selection of the metal, chiral ligand, and reaction conditions are all critical factors in achieving high stereocontrol.

Table 2: Examples of Enantioselective Catalysis for Spiro-Heterocycles
Reaction TypeCatalyst SystemProduct TypeKey Features
Intramolecular Tsuji-Trost AllylationPalladium catalyst with chiral ligandSpiro-diketopiperazinesHigh yield and enantioselectivity
Enantioselective AminationIridium catalyst with chiral phosphoramidite (B1245037) ligandChiral tert-butyl diazaspiro derivativesHigh enantiomeric excess (up to 89% ee)

Functionalization and Derivatization Techniques

Once the this compound core is synthesized, its nitrogen atoms provide handles for further functionalization, allowing for the exploration of structure-activity relationships in drug discovery programs.

N-Alkylation and N-Acylation Protocols

The secondary amine functionalities of the this compound scaffold are readily modified through N-alkylation and N-acylation reactions. These modifications are fundamental for creating diverse libraries of compounds for biological screening.

N-Alkylation is typically achieved by reacting the spirocyclic amine with an alkyl halide in the presence of a base. This method is used to introduce a variety of alkyl and arylmethyl groups. For instance, derivatives such as 1-methyl-6-(3-pyridyl)-1,6-diazaspiro[3.5]nonane have been synthesized, indicating the feasibility of such modifications. google.com Reductive amination, which involves reacting the amine with an aldehyde or ketone in the presence of a reducing agent, is another common strategy for N-alkylation. acs.org

N-Acylation involves the reaction of the amine with an acylating agent like an acyl chloride or acid anhydride. google.com A widely used protocol is the introduction of a tert-butyloxycarbonyl (Boc) protecting group by reacting the spirocycle with di-tert-butyl dicarbonate (B1257347) or tert-butyl chloroformate. This not only modifies the electronic properties of the nitrogen but also serves as a protecting group, allowing for selective functionalization of the other nitrogen atom.

Selective Oxidation and Epoxidation Reactions

The this compound scaffold can undergo oxidation reactions, although specific examples of epoxidation on this core are less common in the literature. The nitrogen atoms themselves can be oxidized, and if the scaffold contains other oxidizable functional groups, such as alkenes, these can be targeted.

General oxidizing agents like hydrogen peroxide or potassium permanganate (B83412) can be used to form oxidized products of the diazaspiro core. smolecule.com For derivatives containing double bonds, epoxidation can be carried out to form the corresponding epoxide. This transformation is valuable as epoxides are versatile synthetic intermediates that can be opened by various nucleophiles to introduce new functional groups with stereochemical control. While direct examples for this compound are sparse, the epoxidation of allylic amines in related systems is a well-known transformation. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been applied to the functionalization of diazaspirocyclic systems. smolecule.comresearchgate.net These reactions allow for the introduction of aryl, heteroaryl, and vinyl groups onto the nitrogen atoms of the this compound core.

The Buchwald-Hartwig amination is a prominent example, enabling the coupling of aryl halides or triflates with the spirocyclic amine to form N-aryl derivatives. nih.gov This methodology is highly versatile, tolerates a wide range of functional groups, and is crucial for synthesizing compounds with potential applications in medicinal chemistry. The Suzuki and Heck reactions are other palladium-catalyzed methods that could be employed to functionalize derivatives of this compound that have been appropriately pre-functionalized with a halide or boronic acid/ester.

Table 3: Functionalization and Derivatization Reactions
Reaction TypeReagents and ConditionsProductReference
N-AlkylationAlkyl halide, baseN-Alkyl-1,6-diazaspiro[3.5]nonane google.com
N-AcylationAcyl chloride or anhydrideN-Acyl-1,6-diazaspiro[3.5]nonane google.com
OxidationHydrogen peroxide, potassium permanganateOxidized derivatives smolecule.com
Buchwald-Hartwig AminationAryl halide, Palladium catalyst, baseN-Aryl-1,6-diazaspiro[3.5]nonane nih.gov
Buchwald–Hartwig Amination

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for the formation of carbon-nitrogen bonds. organic-chemistry.orglibretexts.org This methodology has been effectively applied to the synthesis of derivatives of diazaspiro[3.5]nonane.

In the synthesis of 2,7-diazaspiro[3.5]nonane derivatives, which are structurally related to the 1,6-isomer, the Buchwald-Hartwig amination has been successfully employed. nih.gov For instance, starting from the commercially available tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate, amination with iodobenzene (B50100) using a palladium catalyst like Pd₂(dba)₃ with a suitable phosphine (B1218219) ligand such as SPhos, and a base like potassium tert-butoxide in toluene (B28343) at elevated temperatures, yields the corresponding N-aryl derivative. nih.gov This approach has also been utilized for the synthesis of 2-aryl-2,7-diazaspiro[3.5]nonane, a key intermediate for sigma receptor ligands, using Pd(OAc)₂/XPhos as the catalytic system in toluene at 100°C.

A notable advantage of this method is its broad applicability, allowing the coupling of spirodiamines with a range of electron-rich and electron-withdrawing aryl chlorides, achieving high yields, sometimes up to 93%, in remarkably short reaction times of just 20 minutes without the need for an inert atmosphere. researchgate.net

Table 1: Buchwald-Hartwig Amination Conditions for Diazaspiro[3.5]nonane Derivatives

Starting MaterialAryl HalideCatalyst SystemBaseSolventTemperatureProductReference
tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylateIodobenzenePd₂(dba)₃ / SPhost-BuOKToluene100 °CN-Aryl-2,7-diazaspiro[3.5]nonane derivative nih.gov
2,7-Diazaspiro[3.5]nonaneIodobenzenePd(OAc)₂ / XPhosToluene100 °C2-Aryl-2,7-diazaspiro[3.5]nonane
SpirodiamineAryl ChloridesNot specifiedArylspirodiamine researchgate.net

Reductive Amination and Amidation

Reductive amination is a versatile method for forming carbon-nitrogen bonds by converting a carbonyl group to an amine. masterorganicchemistry.com This two-step process, involving the formation of an imine or enamine followed by reduction, is a cornerstone in the synthesis of various amine-containing compounds, including spirocyclic structures. masterorganicchemistry.comacs.org The use of specific reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) allows for the selective reduction of the imine intermediate in the presence of the initial carbonyl compound. masterorganicchemistry.com

In the context of spirocyclic diamines, reductive amination provides a pathway to introduce diverse substituents onto the nitrogen atoms. For instance, N-protected methyl-substituted 2,7-diazaspiro[3.5]nonane ring systems have been developed to allow for further functionalization via reductive amination or amidation. acs.org This strategy enables the creation of a library of derivatives with varied pharmacological properties.

Double reductive amination (DRA) on dicarbonyl compounds is a particularly efficient method for constructing the piperidine skeleton found in many bioactive molecules. chim.it This approach utilizes sugar-derived dicarbonyls to control the stereochemistry of the resulting hydroxyl groups, while the choice of amine provides versatility. chim.it While not directly reported for this compound, this powerful technique highlights the potential of reductive amination strategies in the synthesis of complex polyhydroxylated spirocyclic amines.

Amidation, the formation of an amide bond, is another critical transformation. The secondary amines in the diazaspiro[3.5]nonane scaffold can readily react with acyl chlorides, such as benzoyl chloride or 2-phenylacetyl chloride, in a nucleophilic acyl substitution reaction to form N-acylated derivatives. These amides often serve as important intermediates in drug discovery programs.

Protecting Group Strategies and Orthogonal Deprotection

In the multi-step synthesis of complex molecules like this compound and its derivatives, the use of protecting groups is essential to mask reactive functional groups and ensure regioselectivity. pressbooks.pub Orthogonal protecting group strategies, which allow for the selective removal of one protecting group in the presence of others, are particularly valuable for enhancing synthetic efficiency. numberanalytics.com

A novel and efficient synthesis of orthogonally protected spirocyclic amines, including 2,6-diazaspiro[3.5]nonane, has been developed to provide versatile building blocks for medicinal chemistry. thieme.de This approach allows for the sequential functionalization of the two nitrogen atoms within the spirocyclic core.

Boc Deprotection Methodologies

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various reaction conditions and its facile removal under acidic conditions. organic-chemistry.org The protection of the amine groups in the diazaspiro[3.5]nonane core is often achieved using tert-butoxycarbonyl (Boc) anhydride.

The deprotection of the Boc group is typically accomplished using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM). This reaction is generally clean and proceeds in high yield, often quantitatively, at temperatures ranging from 0 to 20°C over a few hours. For example, the deprotection of tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate with TFA provides the free amine, which can then undergo further functionalization. nih.gov

Table 2: Boc Deprotection Conditions

SubstrateReagentSolventTemperatureTimeProductReference
Boc-protected 2,7-diazaspiro[3.5]nonaneTrifluoroacetic acid (TFA)Dichloromethane (DCM)0–20 °C3 hoursFree amine
tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylateTrifluoroacetic acid (TFA)Dichloromethane (DCM)Room Temperature4 hoursFree amine nih.gov
Benzyl (B1604629) Protecting Group Cleavage

The benzyl (Bn) group is another common protecting group for amines and alcohols. libretexts.orgorganic-chemistry.org It is typically removed by catalytic hydrogenolysis, which involves reaction with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C). organic-chemistry.org This method is effective but can be incompatible with other reducible functional groups in the molecule.

Alternative methods for benzyl ether cleavage that offer greater functional group tolerance are being developed. For instance, visible-light-mediated debenzylation using an oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) allows for the cleavage of benzyl ethers in the presence of sensitive functional groups such as azides, alkenes, and alkynes. mpg.de While not specifically detailed for this compound, these advanced deprotection strategies could be valuable for the synthesis of highly functionalized derivatives.

Advanced Synthetic Approaches

Flow Chemistry Protocols

Flow chemistry has emerged as a powerful technology in organic synthesis, offering numerous advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety when handling hazardous reagents, and the ability to operate at high temperatures and pressures. beilstein-journals.orgnih.gov These features often lead to higher yields, faster reaction times, and simplified purification. nih.gov

The application of flow chemistry has been demonstrated to be particularly beneficial for the synthesis of spirocyclic compounds. For example, a multistep flow synthesis of a spirocyclic fragrance compound was achieved with a high throughput of 23 g/h. beilstein-journals.org In another instance, a photocatalytic protocol for the α-C-H alkylation of unprotected primary amines was readily scaled up in a continuous flow system to produce decagram quantities of valuable azaspirocycles. uniqsis.com

Continuous-flow reactors can provide precise temperature control, which is crucial for minimizing side reactions in exothermic processes. This level of control can lead to improved yields, with some industrial-scale flow systems for related spirocycles achieving yields of 75-85%, compared to 60-70% in laboratory-scale batch reactions. The reduced reaction times, often from 24-48 hours in batch to 8-12 hours in flow systems, further highlight the efficiency of this approach. The development of flow chemistry protocols for the synthesis of this compound could therefore offer a safer, more efficient, and scalable route to this important scaffold.

Titanacyclobutane-Mediated Synthesis of Quaternary Centers

A significant challenge in the synthesis of azaspirocycles like this compound is the construction of the all-carbon quaternary center. chemrxiv.orgchemrxiv.org A modern strategy to overcome this hurdle involves harnessing the reactivity of titanacyclobutane intermediates. chemrxiv.orgdigitellinc.com This approach provides streamlined access to a variety of azaspiro[3.n]alkanes, which have become valuable for drug discovery programs. chemrxiv.orgresearchgate.net

The methodology leverages the reaction of a ketone with a titanium reagent to form a transient titanacyclobutane intermediate in situ. chemrxiv.orgdigitellinc.com This organotitanium species can then be intercepted, for example, through halogenation, to produce a functionalized alkyl dihalide. researchgate.net This dihalide is a versatile precursor that can be captured by amines to afford the desired azetidine ring, completing the spirocyclic framework. researchgate.net

The general approach begins with the selection of a suitable ketone precursor. For instance, to build the azaspiro[3.5]nonane system, a protected piperidin-4-one derivative could be used as the starting ketone. The reaction of this ketone with a titanium methylene (B1212753) complex, such as the Tebbe reagent or a related species, generates the key titanacyclobutane intermediate.

Initial attempts to intercept the titanacyclobutane with common halogenating agents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) led to complex mixtures. chemrxiv.org However, the use of elemental iodine (I₂) or benzyl iodide (BnI) proved more effective. chemrxiv.org The reaction conditions for the halogenation of a model titanacyclobutane intermediate were systematically optimized to maximize the yield of the desired dihalide product.

Table 1: Optimization of the Halogenation of Titanacyclobutane 4a

Entry Reagent (equiv) Additive (equiv) Temperature (°C) Time (h) Yield (%)
1 I₂ (1.1) - 0 1 45
2 I₂ (1.1) CuCl₂ (1.0) 0 1 78
3 I₂ (1.1) Cu(OTf)₂ (1.0) 0 1 81
4 BnI (1.1) - 0 1 63
5 BnI (1.1) CuCl₂ (1.0) 0 1 71
6 BnI (1.1) Cu(OTf)₂ (1.0) 0 1 75

Data adapted from Weinhold, T. D., Law, J. A., & Frederich, J. H. (2023). chemrxiv.org

The resulting 1,3-dihalide intermediate is then subjected to a double nucleophilic substitution with a suitable amine to form the second ring of the spirocycle. For the synthesis of this compound, this would involve cyclization with ammonia (B1221849) or a protected amine equivalent. This modular strategy allows for the rapid assembly of complex spirocyclic systems from readily available ketones. chemrxiv.orgresearchgate.net The Ti(IV)-mediated synthesis from oxime ethers represents another related pathway to access spirocyclic NH-azetidines. nih.gov

This titanacyclobutane-based method streamlines the synthesis of four-membered rings containing quaternary centers and has been successfully applied to the synthesis of various azaspiro[3.n]alkanes. chemrxiv.orgdigitellinc.com

Chemical Reactivity and Mechanistic Studies of 1,6 Diazaspiro 3.5 Nonane

Nucleophilic Reactivity of Amine Moieties

The presence of two secondary amine functionalities makes 1,6-diazaspiro[3.5]nonane a potent nucleophile. The nitrogen atoms readily participate in nucleophilic substitution and addition reactions with a variety of electrophiles. smolecule.comsmolecule.com This reactivity is fundamental to its use as a building block in the synthesis of more complex molecules.

The amine groups can be functionalized through reactions such as:

Alkylation and Arylation: The nitrogens can be alkylated using alkyl halides or undergo palladium-catalyzed C-N cross-coupling reactions with aryl halides to form N-aryl diazaspirocyclic compounds. google.comnih.govgoogle.com

Acylation: Reaction with acyl chlorides or other acylating agents yields amide derivatives. This is a common strategy for incorporating the spirocyclic core into larger molecular frameworks, such as those investigated for their potential as PARP inhibitors. nih.gov

Reductive Amination: The secondary amines can react with aldehydes and ketones in the presence of a reducing agent to produce tertiary amine derivatives. nih.gov

Carbamate (B1207046) Formation: Protection of one or both amine groups, often as a tert-butoxycarbonyl (Boc) carbamate, is a crucial step in many synthetic routes. This is typically achieved by reacting the diamine with Boc anhydride. google.com This protection strategy allows for selective functionalization of the different nitrogen atoms. nih.gov

The nucleophilicity of the amine moieties is central to the role of this compound and its derivatives as versatile intermediates in organic synthesis.

Electrophilic Attack on Spirocyclic Systems

While the primary reactivity of this compound is centered on the nucleophilic amine groups, the spirocyclic framework itself can be subject to electrophilic attack under specific conditions, although this is less common. Theoretical studies on related spirocyclic imines suggest that the distribution of electron density across the rings can create sites susceptible to electrophilic attack. mdpi.com In more generalized spirocyclic systems, intramolecular electrophilic cyclization, often promoted by reagents like molecular iodine or hypervalent iodine reagents, is a known method for forming the spiro core by attacking an electron-rich aromatic ring. researchgate.netmdpi.combeilstein-journals.org

In the context of this compound, electrophilic attack would likely target the nitrogen atoms first due to the presence of lone-pair electrons, leading to the reactions described in the nucleophilic reactivity section. Reactions involving electrophilic attack on the carbon framework are not the predominant pathway for this specific compound.

Reaction Mechanism Elucidation for Core Formation and Derivatization

The synthesis of the this compound core is a complex process that underscores the challenges of constructing all-carbon quaternary centers. chemrxiv.org The related 2,6-diazaspiro[3.5]nonane is prepared via a multi-step route that uses enolate acylation to build the critical spirocyclic quaternary carbon. chemrxiv.orgresearchgate.netresearchgate.net

A general approach for forming diazaspirocycles involves the intramolecular cyclization of linear precursors that contain both amine and electrophilic functionalities. For instance, a patented method for a related 1,7-diazaspiro[3.5]nonane derivative involves several key mechanistic steps google.com:

Reduction: An ethyl malonate derivative is reduced using a hydride reagent like lithium borohydride (B1222165) to form a diol. google.com

Activation: The resulting hydroxyl groups are converted into better leaving groups, for example, by tosylation with p-toluenesulfonyl chloride. google.com

Ring Closure: An intramolecular nucleophilic substitution, where a nitrogen atom displaces the tosylate groups, is facilitated by a base such as cesium carbonate to form the spirocyclic core. google.com

Derivatization of the core primarily involves the nucleophilic reactions of the amine groups. The mechanism often begins with the deprotonation of the amine by a base, creating a more potent nucleophile that then attacks an electrophile (e.g., an alkyl halide or acyl chloride). In palladium-catalyzed cross-coupling reactions, the mechanism involves the oxidative addition of the palladium catalyst to an aryl halide, followed by coordination of the diamine and subsequent reductive elimination to form the N-aryl product. nih.gov

The table below summarizes representative reaction types and conditions for the derivatization of diazaspiro[3.5]nonane systems.

Reaction TypeReagents & ConditionsProduct Type
Boc Protection Boc anhydride, Dichloromethane (B109758) (DCM), Triethylamine, 0-5°CN-Boc protected diamine
N-Arylation Aryl halide, Palladium catalyst, BaseN-Aryl diamine
Acylation Acyl chloride, BaseN-Acyl diamine
Reductive Amination Aldehyde/Ketone, NaBH(OAc)₃N-Alkyl diamine

This table presents generalized reaction conditions based on common synthetic transformations for diazaspirocycles and related amines. nih.govnih.gov

Conformational Dynamics and Stability of the Spirocyclic System

The spirocyclic nature of this compound imparts significant conformational rigidity, a feature highly desirable in drug design as it reduces the entropic penalty upon binding to a biological target. chemrxiv.org The spiro linkage forces the four-membered azetidine (B1206935) and six-membered piperidine (B6355638) rings into specific three-dimensional orientations.

The piperidine ring in such systems typically exhibits conformational flexibility, potentially adopting chair, boat, or twist-boat conformations, while the azetidine ring is more constrained. Computational modeling and NMR spectroscopy are key techniques used to study these conformational dynamics. Studies on related spirocyclic systems show that the combination of different ring sizes and substitution patterns leads to unique three-dimensional shapes and conformational preferences. For example, analysis of related spiro compounds has shown that they can exist in multiple conformational states with similar energies, indicating significant flexibility in solution.

Computational studies provide insight into the molecule's properties, which are influenced by its conformation.

Computational PropertyPredicted Value
Topological Polar Surface Area (TPSA) 41.57 Ų
LogP 1.7494
Hydrogen Bond Acceptors 3
Hydrogen Bond Donors 1
Rotatable Bonds 0

Data for tert-Butyl this compound-1-carboxylate. chemscene.com The zero rotatable bonds value highlights the conformational restriction imposed by the spirocyclic core. chemscene.com

Structural Elucidation and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of 1,6-diazaspiro[3.5]nonane. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides a detailed map of the molecular framework.

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the various proton environments within the this compound scaffold. The chemical shift (δ) of each proton signal indicates its electronic environment, while the splitting patterns (multiplicity) reveal the number of neighboring protons, helping to establish connectivity.

For derivatives of this compound, such as tert-butyl this compound-6-carboxylate, characteristic signals for the spirocyclic protons are typically observed in the range of δ 3.2–4.4 ppm. In the case of (3S,4S)-1-p-Methoxyphenyl-1,6-diazaspiro[3.5]nonane-2,5-dione, a derivative with a more complex substitution pattern, the proton signals are well-resolved, allowing for specific assignments. rsc.org

Table 1: ¹H NMR Spectroscopic Data for (3S,4S)-1-p-Methoxyphenyl-1,6-diazaspiro[3.5]nonane-2,5-dione Spectrometer Frequency: 300 MHz, Solvent: CDCl₃ (Data sourced from rsc.org)

Chemical Shift (δ) ppm
7.29 (d, J=9.1 Hz, 2H)
6.90 (d, J=9.1 Hz, 2H)
4.02 (t, J=5.5 Hz, 1H)
3.80 (s, 3H)
3.45-3.25 (m, 2H)

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon backbone of the molecule. Each unique carbon atom in the structure gives a distinct signal, revealing the total number of carbon environments and their nature (e.g., quaternary, CH, CH₂, CH₃).

For derivatives of this compound, the spiro carbon atom is a particularly notable feature, typically appearing in the range of 50–60 ppm. The analysis of (3S,4S)-1-p-Methoxyphenyl-1,6-diazaspiro[3.5]nonane-2,5-dione by ¹³C NMR provides a clear map of its carbon skeleton. rsc.org

Table 2: ¹³C NMR Spectroscopic Data for (3S,4S)-1-p-Methoxyphenyl-1,6-diazaspiro[3.5]nonane-2,5-dione Spectrometer Frequency: 75 MHz, Solvent: CDCl₃ (Data sourced from rsc.org)

Chemical Shift (δ) ppm
171.1
168.0
159.5
127.8
120.4
114.3
64.9
59.1
55.5
46.8
33.1
25.1

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the intricate connectivity of the spirocyclic system. huji.ac.il

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other, typically on adjacent carbons. Cross-peaks in a COSY spectrum connect the signals of these coupled protons, which is essential for tracing the proton network through the azetidine (B1206935) and piperidine (B6355638) rings of the this compound core. ucl.ac.uk

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is a powerful tool for assigning carbon signals based on their known proton assignments. huji.ac.il

These 2D methods, when used in combination, provide a comprehensive and definitive picture of the molecular structure, resolving ambiguities that may remain after analyzing 1D spectra alone.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is used to determine the molecular weight of this compound and its derivatives with high accuracy and to study their fragmentation patterns upon ionization. High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecule by providing a highly accurate mass measurement.

The electron ionization (EI) mass spectra of diazaspirocycloalkanes are influenced by the location of the nitrogen atoms and any substituents. aip.org The fragmentation of the molecular ion typically involves cleavages of the rings adjacent to the spiro carbon atom. For instance, in related diazaspiro[4.5]decanes, fragmentation often leads to ions at m/z 125 and 126. aip.org For a derivative like tert-butyl this compound-6-carboxylate, electrospray ionization (ESI) is commonly used, and predicted data for its adducts have been calculated. uni.lu

Table 3: Predicted Collision Cross Section (CCS) Data for tert-butyl this compound-6-carboxylate (Data sourced from uni.lu)

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 227.17540 156.0
[M+Na]⁺ 249.15734 159.1

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations (stretching, bending), and the frequencies of these absorptions are characteristic of specific chemical bonds.

For derivatives of this compound, IR spectroscopy is particularly useful for confirming the presence of substituents. For example, in tert-butyl this compound-6-carboxylate, a strong absorption band for the carbonyl (C=O) stretch of the carbamate (B1207046) group is observed around 1692 cm⁻¹. Amine N-H vibrations are also identifiable. The absence of certain bands can be equally informative, confirming the successful completion of a synthetic step.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. wikipedia.org By diffracting a beam of X-rays off a single crystal of a compound, one can generate a detailed electron density map, from which atomic positions, bond lengths, and bond angles can be determined with high precision. wikipedia.org

For spirocyclic systems like this compound, X-ray crystallography provides unambiguous proof of the structure, including the stereochemistry at the spirocenter and any other chiral centers. It allows for the direct visualization of the puckering of the azetidine and piperidine rings and their relative orientation. While obtaining a suitable crystal for analysis can be a challenge, the resulting structural data is considered definitive. This technique has been successfully applied to related diazaspiro[3.5]nonane systems, confirming their complex three-dimensional architecture. pdbj.orgoup.com

Computational Chemistry and Theoretical Investigations of 1,6 Diazaspiro 3.5 Nonane

Molecular Modeling and Docking Studies

Molecular modeling and docking studies are powerful computational tools used to predict the binding orientation and affinity of a ligand to a target protein. In the context of 1,6-diazaspiro[3.5]nonane derivatives, these studies have been crucial in rationalizing and predicting their biological activity.

For instance, molecular modeling of olaparib (B1684210) analogs where the piperazine (B1678402) core was replaced with diazaspiro systems, including a this compound derivative, revealed favorable binding energies consistent with in vitro PARP-1 IC50 values. nih.gov This suggests that in silico studies can be a valuable tool in the development of future PARP inhibitors. nih.gov Docking simulations can elucidate the mechanism of action by identifying key residues involved in hydrogen bonding interactions. nih.gov

Docking studies are also employed to guide the modification of functional groups to enhance binding to biological targets, such as the active site of PARP-1. Furthermore, molecular dynamics (MD) simulations can be used to assess the binding modes of these compounds to targets like enzymes by analyzing hydrogen-bonding interactions between the diazaspiro nitrogen atoms and active-site residues.

Derivatives of the related 2,7-diazaspiro[3.5]nonane have been a focus of recent drug discovery efforts. Molecular docking of a 2,7-diazaspiro[3.5]nonane derivative into the D4 and D2 dopamine (B1211576) receptors helped to understand the mechanism of selectivity imparted by the spirocyclic core. acs.org These studies are often complemented by molecular dynamics simulations to verify the binding mode. acs.org

Table 1: Examples of Molecular Modeling and Docking Studies of Diazaspiro Compounds
Compound ClassTargetKey Findings
Olaparib analogs with diazaspiro coresPARP-1Favorable binding energies correlated with in vitro IC50 values. nih.gov
2,7-Diazaspiro[3.5]nonane derivativesD4 and D2 Dopamine ReceptorsElucidated the mechanism of receptor selectivity. acs.org
Diazaspiro-iminosugarsGlycosidasesDocking results supported experimental inhibitory activities. researchgate.net
1,6-Dihydro-1,3,5-triazine-2,4-diamine derivativesPlasmodium Dihydrofolate ReductasePredicted binding affinity better than a known antimalarial agent. ugm.ac.id

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure of this compound and its derivatives. These calculations provide insights into properties like electrostatic potentials, which are crucial for understanding intermolecular interactions.

For example, electrostatic potentials for model systems have been calculated at the wB97X-D/6-31G(d) level of theory with a solvation model to understand the ligand-receptor complex. acs.org DFT can also be used to model transition states and predict regioselectivity in the formation of the spiro-ring. Furthermore, comparing experimental NMR shifts with those calculated using DFT (e.g., with Gaussian or ORCA) can help validate the proposed structures and understand conformational dynamics.

Conformational Analysis using Computational Methods

The spirocyclic nature of this compound restricts its conformational freedom, which is a key feature influencing its biological activity. Computational methods are used to analyze the possible conformations and their relative energies.

The smaller spiro[3.5] framework is noted for creating compact, conformationally restricted analogs compared to the more flexible spiro[4.5] systems. Variable-temperature NMR studies, in conjunction with theoretical modeling, can distinguish between conformational flexibility, such as chair-boat transitions in the spiro rings, and the presence of static impurities.

Prediction of Reactivity and Reaction Pathways

Computational methods are valuable for predicting the reactivity of this compound and its derivatives, as well as for elucidating potential reaction pathways. The reactivity of these compounds can be attributed to the presence of the nitrogen atoms and any functional groups attached to the rings.

The tert-butyl 5-oxo-1,6-diazaspiro[3.5]nonane-1-carboxylate, for example, has a carbonyl group and a carboxylate moiety that can participate in various chemical transformations like nucleophilic addition and esterification. smolecule.com Quantum chemical calculations, such as those using Density Functional Theory, can predict reaction pathways, including the transition states for spirocyclic ring-opening or the activation of substituents. Reaction path search tools can identify low-energy pathways for ring-closing reactions.

Bioisosteric Potential Analysis

Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties. The this compound scaffold has been investigated as a bioisostere for other cyclic structures, most notably piperazine.

The replacement of a piperazine core with diazaspiro systems in the framework of the drug olaparib has been studied to assess the pharmacological effects of this bioisosteric substitution. nih.gov The 2-azaspiro[3.3]heptane fragment has been reported to mimic piperidine (B6355638) in bioactive compounds. researchgate.net More broadly, strained spiro heterocycles are sought after as bioisosteres for aromatic or non-strained aliphatic rings to improve drug-like properties. researchgate.netresearchgate.net

The 2,7-diazaspiro[3.5]nonane core has been identified as a promising scaffold for developing sigma-1 receptor (S1R) compounds with specific agonist or antagonist profiles. nih.gov The application of spirocycles in drug discovery has been on the rise as a strategy to increase the three-dimensionality of compounds and modulate their properties. nih.gov

Applications of 1,6 Diazaspiro 3.5 Nonane As a Versatile Chemical Scaffold

Role as Building Blocks in Complex Molecule Synthesis

The 1,6-Diazaspiro[3.5]nonane core serves as a foundational building block for constructing more elaborate molecular structures, particularly those with applications in medicinal chemistry and materials science. Its two distinct nitrogen atoms—one in a four-membered ring and the other in a six-membered ring—allow for selective functionalization, enabling the creation of diverse derivatives.

A key application of this scaffold is in the synthesis of conformationally restricted amino acid derivatives and peptide mimics. For example, the compound (3S,4S)-6-Benzyl-1,6-diazaspiro[3.5]nonane-2,5-dione has been synthesized as a novel β-amino acid derivative. The spirocyclic structure locks the geometry of the molecule, which is a valuable attribute in designing peptides with specific folding patterns or enhanced biological stability. While the this compound system is less explored than some of its isomers, the extensive use of related compounds like 2,6-diazaspiro[3.5]nonane underscores the utility of this structural class. Orthogonally protected versions of the 2,6-isomer are recognized as highly versatile building blocks, allowing for sequential chemical modifications at each nitrogen atom to build complex drug-like molecules.

Table 1: Representative Diazaspiro[3.5]nonane Building Blocks and Derivatives
Compound NameIsomerApplication/Significance
(3S,4S)-6-Benzyl-1,6-diazaspiro[3.5]nonane-2,5-dione1,6-DiazaConformationally restricted β-amino acid derivative for peptide mimics.
Orthogonally protected 2,6-diazaspiro[3.5]nonane2,6-DiazaVersatile building block in medicinal chemistry allowing for selective functionalization.
Substituted 1,6-diazaspiro[3.5]nonyl heteroaryl compounds1,6-DiazaScaffold for therapeutic agents targeting neurological disorders like Huntington's disease.

Scaffold for Designing Advanced Organic Molecules

The rigid framework of this compound makes it an ideal scaffold—a central core upon which functional groups can be appended to create molecules with tailored properties. This is particularly relevant in drug discovery, where controlling the spatial orientation of pharmacophoric elements is crucial for achieving high potency and selectivity.

The utility of the 1,6-diazaspiro[3.5]nonyl moiety as a core structural unit is highlighted in recent patent literature. It has been incorporated into novel heteroaryl compounds designed as potential therapeutic agents for treating Huntington's disease. In this context, the diazaspirocycle acts as a non-planar, rigid linker that orients the attached functional groups in a precise three-dimensional arrangement to optimize interaction with a biological target.

Furthermore, the synthesis of dione (B5365651) derivatives from this scaffold points to its role in creating peptide mimics, which are molecules designed to replicate the structure and function of peptides while offering improved stability against enzymatic degradation. nih.gov The spirocyclic core enforces specific turn structures that are often found in biologically active peptides.

Utility in Catalytic Processes

While specific applications of this compound in catalysis are not yet widely documented, the inherent structure of a conformationally restricted diamine presents significant potential. Diamine scaffolds are fundamental components in many asymmetric catalysts, where the two nitrogen atoms can act cooperatively to bind substrates and reagents, thereby controlling the stereochemical outcome of a reaction. acs.org

Stabilization of Transition States

The fixed distance and geometry between the two nitrogen atoms in the this compound scaffold could be exploited to stabilize the transition states of various chemical reactions. In bifunctional catalysis, one amine can act as a Lewis base to activate a nucleophile, while the other acts as a Brønsted acid to activate an electrophile. The rigid spirocyclic framework would pre-organize these catalytic groups, reducing the entropic penalty of achieving the optimal geometry for transition state stabilization. This pre-organization is a key principle in the design of highly efficient catalysts.

Development of Novel Catalysts

The this compound core is a promising platform for developing new chiral ligands and organocatalysts. By attaching chiral substituents to the piperidine (B6355638) ring or derivatizing the nitrogen atoms, a library of new catalysts could be generated. These catalysts could find use in a range of asymmetric transformations, such as aldol (B89426) reactions, Mannich reactions, and Michael additions. mdpi.com The rigidity of the spirocyclic core is expected to translate into higher enantioselectivity compared to more flexible acyclic or monocyclic diamine catalysts. Vicinal diamines, for instance, are well-known ligands and organocatalysts, suggesting that the 1,6-diamine motif within a constrained spirocyclic system is a valuable yet underexplored area for catalyst design. nih.gov

Contribution to Three-Dimensional Chemical Space Exploration

In modern drug discovery, there is a significant effort to move away from flat, aromatic-rich molecules and explore "chemical space" in three dimensions. Molecules with greater three-dimensionality, often quantified by a high fraction of sp³-hybridized carbons (Fsp³), tend to have improved physicochemical properties, such as better solubility and metabolic stability, and can offer more specific interactions with complex biological targets.

Precursors for Other Heterocyclic Systems

The strained azetidine (B1206935) ring within the this compound structure makes it a potential precursor for synthesizing other, more complex heterocyclic systems through ring-opening or ring-expansion reactions. nih.govnih.gov Such transformations can lead to the formation of novel fused or bridged heterocyclic scaffolds that are otherwise difficult to access.

After a thorough search of the available scientific literature, it has been determined that there is no specific information regarding the use of This compound in library synthesis and high-throughput chemistry applications.

The performed searches yielded results for structurally related but distinct compounds, such as 2,6-diazaspiro[3.5]nonane, 7-azaspiro[3.5]nonane, and other azaspirocycles. However, providing information on these related scaffolds would violate the explicit instructions to focus solely on this compound.

Therefore, the requested article section "6.6. Library Synthesis and High-Throughput Chemistry Applications" for the compound this compound, including detailed research findings and data tables, cannot be generated at this time due to the absence of relevant scientific data in the public domain. To maintain scientific accuracy and strictly adhere to the user's specific instructions, no content can be produced without appropriate sources.

Future Directions and Emerging Research Avenues for 1,6 Diazaspiro 3.5 Nonane

Development of Novel and Efficient Synthetic Routes

While methods for the synthesis of diazaspiro[3.5]nonane derivatives exist, the development of more streamlined, cost-effective, and scalable routes remains a key area for future investigation. Current multi-step syntheses can be time-consuming and may suffer from cumulative yield losses. Future research will likely prioritize the development of cascade reactions or one-pot methodologies that can construct the spirocyclic core with greater efficiency. The exploration of novel catalytic systems, including enzymatic and organocatalytic approaches, could lead to more environmentally benign and enantioselective syntheses. Furthermore, the development of synthetic strategies that allow for the late-stage diversification of the 1,6-diazaspiro[3.5]nonane scaffold would be highly valuable for the rapid generation of compound libraries for biological screening.

A comparison of existing and potential future synthetic approaches is outlined below:

FeatureCurrent Synthetic RoutesFuture Synthetic Directions
Efficiency Often multi-step with moderate to good overall yields.Cascade reactions, one-pot syntheses for improved step- and atom-economy.
Stereocontrol Can require chiral auxiliaries or resolution techniques.Development of asymmetric catalytic methods for direct enantioselective synthesis.
Scalability May be challenging for large-scale production.Focus on robust and scalable reactions suitable for industrial applications.
Sustainability May involve hazardous reagents and generate significant waste.Utilization of greener solvents, catalysts (e.g., biocatalysis), and renewable starting materials.
Versatility Often requires protecting group strategies for selective functionalization.Development of protecting-group-free syntheses and methods for late-stage functionalization.

Exploration of Undiscovered Chemical Reactivity

The chemical reactivity of this compound is largely centered around the nucleophilicity of its two nitrogen atoms. However, the unique conformational constraints imposed by the spirocyclic framework may give rise to novel and underexplored reactivity. Future research should venture beyond simple N-functionalization and investigate reactions that are sensitive to the steric and electronic environment of the scaffold.

Potential areas for exploration include:

Ring-Opening and Ring-Expansion Reactions: Investigating the selective cleavage of the azetidine (B1206935) or piperidine (B6355638) ring could provide access to novel and structurally diverse scaffolds. The strain inherent in the four-membered azetidine ring may make it susceptible to regioselective ring-opening under specific conditions.

Transannular Reactions: The spatial proximity of the two nitrogen atoms could facilitate transannular cyclizations or rearrangements, leading to the formation of unique bicyclic or bridged systems.

Asymmetric Transformations: The inherent chirality of substituted this compound derivatives could be exploited in asymmetric catalysis, either as chiral ligands for metal catalysts or as organocatalysts themselves.

Reactions at the Carbon Skeleton: While the nitrogen atoms are the primary sites of reactivity, the exploration of C-H functionalization methods could allow for the direct modification of the carbon backbone, providing access to a wider range of derivatives.

Advanced Computational Studies for Rational Design

Computational chemistry offers a powerful toolkit for accelerating the discovery and optimization of this compound-based molecules. Advanced computational studies can provide valuable insights into the structure, properties, and reactivity of this scaffold, guiding the rational design of new derivatives with desired characteristics.

Future computational efforts could focus on:

Reactivity and Mechanistic Studies: Density Functional Theory (DFT) calculations can be employed to investigate the mechanisms of known and potential reactions involving this compound. This can aid in the optimization of reaction conditions and the prediction of regioselectivity and stereoselectivity.

Virtual Screening and Docking Studies: For applications in drug discovery, virtual screening of libraries of this compound derivatives against specific protein targets can identify potential lead compounds. Molecular docking simulations can predict the binding modes of these compounds and help in the design of more potent and selective inhibitors.

Prediction of Physicochemical Properties: Quantitative Structure-Property Relationship (QSPR) models can be developed to predict key physicochemical properties such as solubility, lipophilicity, and metabolic stability for novel this compound derivatives, aiding in the selection of candidates with favorable drug-like properties.

Computational MethodPotential Application for this compound
Molecular Mechanics (MM) Rapid conformational searching and analysis of large libraries of derivatives.
Density Functional Theory (DFT) Accurate calculation of geometric parameters, reaction energies, and transition states to elucidate reaction mechanisms.
Molecular Dynamics (MD) Simulations Studying the dynamic behavior of this compound derivatives and their interactions with biological macromolecules in a simulated physiological environment.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Developing predictive models for biological activity and physicochemical properties to guide the design of new compounds.
Virtual Screening and Molecular Docking Identifying potential protein targets and predicting the binding affinity and orientation of this compound-based ligands.

Expansion of Applications as Multifunctional Building Blocks

The inherent bifunctionality and rigid three-dimensional structure of this compound make it an attractive building block for a wide range of applications beyond its current use in medicinal chemistry. Future research is expected to expand its utility in materials science, catalysis, and supramolecular chemistry.

Emerging application areas include:

Polymer Chemistry: The diamino functionality of this compound can be utilized for the synthesis of novel polyamides, polyureas, and other polymers. The rigid spirocyclic core could impart unique thermal and mechanical properties to these materials.

Coordination Chemistry and Catalysis: As a bidentate ligand, this compound can coordinate to metal centers to form novel catalysts for a variety of organic transformations. The constrained geometry of the ligand could influence the selectivity of the catalytic reactions.

Supramolecular Chemistry: The well-defined structure of this compound makes it an excellent candidate for the construction of self-assembling systems, such as molecular cages, capsules, and frameworks, with potential applications in molecular recognition, sensing, and encapsulation.

Fragment-Based Drug Discovery (FBDD): The small, rigid nature of the this compound scaffold makes it an ideal fragment for FBDD campaigns. Libraries of these fragments can be screened against biological targets to identify initial hits that can be elaborated into more potent drug candidates.

The continued exploration of these future research avenues will undoubtedly unlock the full potential of this compound as a valuable and versatile chemical entity.

Q & A

Q. Basic

  • NMR spectroscopy : Assigns spirocyclic structure and substituent positions (e.g., ¹H/¹³C NMR) .
  • HPLC-MS : Confirms purity (>98%) and molecular weight .
  • Elemental analysis : Validates stoichiometry of hydrochloride salts .

How does computational modeling guide the design of this compound derivatives?

Advanced
Molecular docking and MD simulations predict binding modes. For example:

  • Glu172 interaction : Protonated amines form salt bridges with S1R’s Glu172, stabilizing ligand-receptor complexes .
  • Hydrophobic pockets : Substituents like phenylpropyl occupy S1R’s hydrophobic regions, enhancing affinity .
    Tools : Use software like AutoDock Vina for docking and MM-GBSA for binding energy calculations .

How does this compound compare to other spirocyclic scaffolds in drug discovery?

Q. Advanced

  • 2,7-Diazaspiro[3.5]nonane : Higher S1R affinity due to optimal nitrogen spacing for Glu172 interactions .
  • Diazabicyclo[4.3.0]nonane : Less selective but useful for dual S1R/S2R targeting .
  • Spirooxindoles : Broader kinase inhibition but lower sigma receptor specificity .
    Takeaway : Scaffold choice depends on target selectivity and synthetic feasibility.

What strategies optimize selectivity for S1R over S2R in this compound derivatives?

Q. Advanced

  • Substituent polarity : Polar groups (e.g., amides) reduce S2R binding by disrupting hydrophobic interactions .
  • Linker rigidity : Conformationally restricted linkers (e.g., phenethyl vs. benzyl) improve S1R/S2R selectivity ratios (e.g., Ki ratio >10-fold) .
  • SAfiR analysis : Systematically vary substituents and measure binding kinetics to map selectivity determinants .

What are the challenges in synthesizing orthogonally protected this compound intermediates?

Q. Basic

  • Nitrogen reactivity : Differential protection (e.g., Boc vs. Cbz) prevents cross-reactivity during functionalization .
  • Steric hindrance : Bulky groups at the 1-position complicate alkylation; use microwave-assisted synthesis to improve yields .

How can metabolic stability and toxicity of this compound derivatives be evaluated?

Q. Advanced

  • Microsomal assays : Test liver microsome stability to identify metabolic hotspots (e.g., N-demethylation) .
  • hERG inhibition : Patch-clamp assays predict cardiac toxicity risks .
  • In vivo PK/PD : Monitor plasma half-life and tissue distribution in rodent models .

What are common pitfalls in spirocyclic compound synthesis, and how are they mitigated?

Q. Basic

  • Ring strain : Optimize reaction temperatures to prevent spirocycle opening .
  • Racemization : Use chiral auxiliaries or asymmetric catalysis for enantiopure products .
  • Byproducts : Employ scavengers (e.g., polymer-bound reagents) during amination steps .

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